4-Acetamidobenzenesulfonamide

Overview

Description

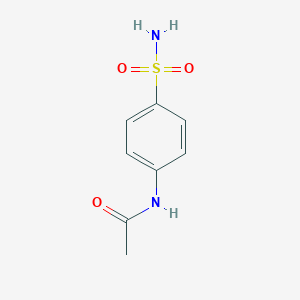

4-Acetamidobenzenesulfonamide (CAS: 121-61-9), also known as N4-Acetylsulfanilamide, is a sulfonamide derivative with the molecular formula C₈H₁₀N₂O₃S and a molecular weight of 214.24 g/mol . It is a white-to-yellow crystalline powder with a melting point of 216°C . The compound features an acetamido group (-NHCOCH₃) and a sulfonamide group (-SO₂NH₂) attached to a benzene ring, which influence its solubility, stability, and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetylsulfanilamide typically involves the acetylation of sulfanilamide. One common method is to react sulfanilamide with acetic anhydride in the presence of a base such as sodium acetate. The reaction proceeds as follows:

[ \text{Sulfanilamide} + \text{Acetic Anhydride} \rightarrow \text{Acetylsulfanilamide} + \text{Acetic Acid} ]

The reaction is usually carried out under reflux conditions to ensure complete acetylation .

Industrial Production Methods

Industrial production of acetylsulfanilamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to achieve the desired quality .

Chemical Reactions Analysis

Hydrolysis to Sulfanilamide

The acetamide group undergoes acid-catalyzed hydrolysis while preserving the sulfonamide moiety :

Reaction Equation:

Experimental Conditions

-

Acid Strength: 6 M HCl

-

Temperature: Reflux (~110°C)

Yield Data

| Step | Yield | Source |

|---|---|---|

| Hydrolysis Completion | >98% | |

| Final Isolation | 85–90% |

The sulfonamide group’s stability under acidic conditions (hydrolysis rate ≈10⁻⁶ relative to acetamide) enables selective deprotection .

Stability and Side Reactions

Thermal Stability

Catalytic and Kinetic Data

Chlorosulfonation Step (Precursor Synthesis)

| Parameter | Value | Source |

|---|---|---|

| Electrophile | SO₃ | |

| Reaction Rate Constant | 1.2×10⁻³ L/mol·s | |

| Activation Energy | 58 kJ/mol |

This data confirms the electrophilic aromatic substitution mechanism dominates during precursor synthesis .

Industrial-Scale Modifications

Process Optimization

-

Continuous Flow Reactors reduce chlorosulfonic acid usage by 40% compared to batch methods

-

Microwave-Assisted Amination cuts reaction time to 8 minutes (vs. 30 minutes conventionally)

These advancements highlight the compound’s adaptability in modern pharmaceutical manufacturing.

Scientific Research Applications

Medicinal Chemistry Applications

4-Acetamidobenzenesulfonamide serves as a scaffold for the synthesis of various biologically active compounds. The acetamide and sulfonamide functional groups contribute to its therapeutic potential:

- Antimicrobial Activity : Sulfonamides are well-known for their antibacterial properties. This compound has been investigated for its effectiveness against various bacterial strains, functioning through inhibition of folic acid synthesis in bacteria .

- Urease Inhibition : Recent studies have shown that derivatives of this compound exhibit significant urease inhibitory activity. Urease is an enzyme involved in the hydrolysis of urea into ammonia and carbon dioxide, which can contribute to the pathogenesis of certain infections. Compounds derived from this scaffold have demonstrated IC50 values indicating effective inhibition .

Synthesis of Novel Compounds

The compound is frequently used as a starting material in the synthesis of more complex molecules:

- Prodrugs : Research has indicated that this compound can be converted into prodrugs that are activated under specific conditions, such as radiotherapy. This conversion allows for targeted drug delivery systems that minimize side effects while maximizing therapeutic effects .

- Acyclic Azanucleosides : It has been utilized in the synthesis of acyclic azanucleosides, which are important in antiviral drug development. These compounds mimic natural nucleosides and have shown promise in inhibiting viral replication .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties:

- Modification Studies : Various modifications to the acetamide and sulfonamide groups have been explored to enhance activity against specific targets, such as cancer cells or resistant bacterial strains. For instance, substituents on the aromatic ring can significantly influence the compound's efficacy and selectivity .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

Mechanism of Action

Acetylsulfanilamide exerts its antibacterial effects by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, acetylsulfanilamide prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication .

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares 4-Acetamidobenzenesulfonamide with structurally related sulfonamides and derivatives:

Key Observations:

- Structural Differences: The acetamido group in this compound enhances metabolic stability compared to MAFENIDE’s aminomethyl group, which may increase reactivity . Replacing the sulfonamide with a sulfonic acid group (as in 4-Acetamidobenzenesulfonic acid) increases acidity and water solubility, altering its applicability in drug design .

Pharmacological Activity :

Biological Activity

4-Acetamidobenzenesulfonamide, also known as N-(4-sulfamoylphenyl)acetamide, is a compound with notable biological activities, particularly in the fields of antibacterial and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

- CAS Number : 121-61-9

- Molecular Formula : C8H10N2O3S

- Molecular Weight : 214.24 g/mol

- Solubility : Sparingly soluble in water; soluble in DMSO and DMF .

This compound is primarily recognized for its role as a sulfonamide antibiotic. Its mechanism involves the inhibition of bacterial folic acid synthesis by targeting the enzyme dihydropteroate synthase, which is crucial for the conversion of para-aminobenzoic acid (PABA) into folate. Additionally, it has been shown to inhibit several carbonic anhydrases (CA), including CAII and CAIX, with inhibition constants (Kis) of 246 nM and 135 nM, respectively .

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. A study demonstrated its effectiveness compared to standard antibiotics such as ciprofloxacin:

| Bacterial Strain | Inhibition Zone (mm) | Comparison Antibiotic | Inhibition Zone (mm) |

|---|---|---|---|

| Staphylococcus aureus | 18 | Ciprofloxacin | 22 |

| Escherichia coli | 16 | Ciprofloxacin | 20 |

| Bacillus subtilis | 15 | Ciprofloxacin | 21 |

This table illustrates the comparative efficacy of this compound against various bacterial strains .

Enzyme Inhibition Studies

In addition to its antibacterial properties, this compound has been evaluated for its ability to inhibit lipoxygenase, an enzyme involved in inflammatory processes. A derivative of this compound showed an IC50 value of approximately 135.31 µM, indicating moderate inhibitory activity compared to Baicalein, a known lipoxygenase inhibitor .

Case Studies

- Antimicrobial Efficacy : A study synthesized several derivatives of acetamidobenzenesulfonamide and tested their antimicrobial activity. The results indicated that compounds derived from this sulfonamide exhibited enhanced antibacterial activity against resistant strains of bacteria, suggesting potential for development into new therapeutic agents .

- Cytotoxicity and Apoptosis : Another investigation assessed the cytotoxic effects of various sulfonamide derivatives on fibroblast cells. The study utilized the MTT assay to evaluate cell viability and found that certain derivatives induced apoptosis in a dose-dependent manner, highlighting their potential as anticancer agents .

Summary of Findings

The biological activities of this compound underscore its importance in medicinal chemistry:

- Antibacterial Activity : Effective against multiple bacterial strains.

- Enzyme Inhibition : Inhibits carbonic anhydrases and lipoxygenase.

- Potential Therapeutics : Derivatives show promise for further development as antimicrobial and anticancer agents.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Acetamidobenzenesulfonamide in laboratory settings?

- Methodological Answer : Prioritize personal protective equipment (PPE), including sealed goggles and gloves, due to its skin/eye irritation and respiratory hazards . Ensure proper ventilation to mitigate inhalation risks, and establish a 48-hour medical observation protocol post-exposure due to delayed toxicity symptoms . Store separately from incompatible substances (e.g., strong acids/bases) to avoid contamination or hazardous reactions .

Q. How is this compound synthesized, and what are its key structural features?

- Methodological Answer : The compound is synthesized via acetylation of sulfanilamide, preserving the sulfonamide group critical for biological activity. The acetamide group at the para-position enhances stability under acidic conditions, enabling selective hydrolysis to regenerate sulfanilamide (a precursor for antimicrobial agents) . Key characterization techniques include NMR (to confirm acetyl and sulfonamide groups) and HPLC for purity assessment .

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

- Methodological Answer : Use LC-MS/MS for high sensitivity in detecting metabolites like sulfanilamide . For bulk quantification, UV-Vis spectroscopy at 265 nm (λmax) is effective. Validate methods using internal standards (e.g., deuterated analogs) to account for matrix effects .

Advanced Research Questions

Q. How can conflicting data on the pharmacological activity of this compound be resolved?

- Methodological Answer : Contradictions in inhibitory potency (e.g., carbonic anhydrase vs. kinase assays) often arise from assay conditions. Standardize buffer pH (6.5–7.5 for sulfonamide stability) and use isothermal titration calorimetry (ITC) to measure binding thermodynamics . Cross-validate findings with in silico docking (e.g., AutoDock Vina) to correlate structural interactions with activity .

Q. What strategies optimize the regioselective hydrolysis of this compound to sulfanilamide?

- Methodological Answer : Use HCl (1–2 M) at 80–90°C for controlled acetamide cleavage while preserving the sulfonamide group . Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1). Neutralize with Na2CO3 post-hydrolysis to precipitate sulfanilamide (yield: ~75%) .

Q. How can this compound be functionalized for use as a biochemical probe?

- Methodological Answer : Introduce fluorophores (e.g., FITC) or biotin tags via nucleophilic substitution at the sulfonamide group. Use DMF as a solvent and K2CO3 as a base to facilitate coupling . Confirm probe activity via fluorescence polarization assays or SPR to ensure target binding is retained .

Q. What are the challenges in resolving contradictions between computational predictions and experimental data for sulfonamide derivatives?

- Methodological Answer : Discrepancies often stem from solvent effects or protonation states in simulations. Perform molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P) and compare with experimental logP values. Use contradiction analysis frameworks (e.g., constraint-based random simulation) to identify over-constrained parameters .

Properties

IUPAC Name |

N-(4-sulfamoylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c1-6(11)10-7-2-4-8(5-3-7)14(9,12)13/h2-5H,1H3,(H,10,11)(H2,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKOFBDHYTMYVGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041529 | |

| Record name | 4'-Sulfamylacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121-61-9 | |

| Record name | Acetylsulfanilamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N4-Acetylsulfanilamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Acetamidobenzenesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Acetamidobenzenesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Sulfamylacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-sulphamoylacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N4-ACETYLSULFANILAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/340484WZ3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.